molecular formula C17H20BFO2 B15243486 (3-Fluoro-4'-pentyl-[1,1'-biphenyl]-2-yl)boronic acid

(3-Fluoro-4'-pentyl-[1,1'-biphenyl]-2-yl)boronic acid

Cat. No.: B15243486
M. Wt: 286.2 g/mol
InChI Key: QQPPLQUWJGIENF-UHFFFAOYSA-N
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Description

(3-Fluoro-4’-pentyl-[1,1’-biphenyl]-2-yl)boronic acid: is an organic compound with the chemical formula C17H20BFO2 . It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a biphenyl structure substituted with a fluoro and a pentyl group. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (3-Fluoro-4’-pentyl-[1,1’-biphenyl]-2-yl)boronic acid typically involves the reaction of appropriate starting materials such as fluoroalkanes and triphenylphosphine with boronic acid derivatives. The reaction conditions often include the use of solvents like methanol, ethanol, or dichloromethane, and the process is carried out under controlled temperatures to ensure optimal yield .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. The process may include steps such as purification and crystallization to obtain the compound in its pure form. The compound is usually stored at low temperatures (2-8°C) to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: (3-Fluoro-4’-pentyl-[1,1’-biphenyl]-2-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: (3-Fluoro-4’-pentyl-[1,1’-biphenyl]-2-yl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, boronic acids are explored for their potential as enzyme inhibitors, particularly protease inhibitors. They are also investigated for their role in drug delivery systems due to their ability to form reversible covalent bonds with diols .

Industry: The compound is used in the production of materials for organic light-emitting diodes (OLEDs) and liquid crystal displays (LCDs). Its role in forming stable carbon-carbon bonds makes it valuable in the development of advanced materials .

Mechanism of Action

The mechanism of action of (3-Fluoro-4’-pentyl-[1,1’-biphenyl]-2-yl)boronic acid in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex. The boronic acid reacts with a palladium catalyst, leading to the formation of a palladium-boron complex. This complex undergoes transmetalation, where the organic group from the boronic acid is transferred to the palladium. Subsequent reductive elimination releases the coupled product and regenerates the palladium catalyst .

Comparison with Similar Compounds

  • Phenylboronic acid
  • 4-Fluorophenylboronic acid
  • 4-Pentylphenylboronic acid

Comparison: (3-Fluoro-4’-pentyl-[1,1’-biphenyl]-2-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly effective in certain cross-coupling reactions compared to simpler boronic acids like phenylboronic acid. The presence of both fluoro and pentyl groups can influence the reactivity and selectivity of the compound in various synthetic applications .

Properties

Molecular Formula

C17H20BFO2

Molecular Weight

286.2 g/mol

IUPAC Name

[2-fluoro-6-(4-pentylphenyl)phenyl]boronic acid

InChI

InChI=1S/C17H20BFO2/c1-2-3-4-6-13-9-11-14(12-10-13)15-7-5-8-16(19)17(15)18(20)21/h5,7-12,20-21H,2-4,6H2,1H3

InChI Key

QQPPLQUWJGIENF-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC=C1F)C2=CC=C(C=C2)CCCCC)(O)O

Origin of Product

United States

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